4-Amino-3,3-dimethyl-1-[1-phenylethyl]-pyrrolidin-2-one
Description
4-Amino-3,3-dimethyl-1-[1-phenylethyl]-pyrrolidin-2-one is a pyrrolidinone derivative featuring a unique substitution pattern:
- 4-Amino group: Positioned at the pyrrolidinone ring’s fourth carbon.
- 3,3-Dimethyl groups: Symmetrical substitution at the third carbon.
- 1-Phenylethyl side chain: A chiral benzylic substituent at the nitrogen atom.
Properties
IUPAC Name |
4-amino-3,3-dimethyl-1-(1-phenylethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10(11-7-5-4-6-8-11)16-9-12(15)14(2,3)13(16)17/h4-8,10,12H,9,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOHBYITWMZMII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(C(C2=O)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401211670 | |
| Record name | 4-Amino-3,3-dimethyl-1-(1-phenylethyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145704-82-1 | |
| Record name | 4-Amino-3,3-dimethyl-1-(1-phenylethyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145704-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3,3-dimethyl-1-(1-phenylethyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,3-dimethyl-1-[1-phenylethyl]-pyrrolidin-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,3-dimethyl-2-butanone with 1-phenylethylamine in the presence of a suitable catalyst to form the intermediate, which is then cyclized to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,3-dimethyl-1-[1-phenylethyl]-pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
4-Amino-3,3-dimethyl-1-[1-phenylethyl]-pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-3,3-dimethyl-1-[1-phenylethyl]-pyrrolidin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidinone Derivatives with Anti-Alzheimer’s Activity
Several pyrrolidinone-based acetylcholinesterase (AChE) inhibitors have been synthesized for Alzheimer’s research. Key examples include:
- Compound 10b : 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one.
- Compound 18c : 1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one.
These compounds exhibit strong AChE inhibition (IC₅₀ values comparable to donepezil) due to their aromatic substituents and extended alkyl/aryl side chains. In contrast, 4-Amino-3,3-dimethyl-1-[1-phenylethyl]-pyrrolidin-2-one lacks a piperidine or imidazolidinone moiety but retains the phenylethyl group, which may enhance blood-brain barrier permeability .
Table 1: Pharmacological Comparison
Substituent Position and Functional Group Variations
Amino Group Position
- 4-Amino substitution (target compound): Unique among pyrrolidinones; may enhance hydrogen bonding with AChE’s catalytic site.
- 3-Amino substitution (e.g., (±)-HA-966): Positions the amino group closer to the carbonyl oxygen, reducing steric hindrance but limiting interactions with peripheral AChE sites .
Chiral Side Chains
- The (1R)-1-phenylethyl group in the target compound contrasts with 1-(4-methoxybenzyl) in Compound 10b. Methoxy groups improve solubility but reduce lipophilicity compared to the phenylethyl group .
Dimethyl vs. Hydroxymethyl Groups
Physicochemical Properties
Table 2: Physical Properties of Selected Pyrrolidinones
Key Observations :
- The target compound’s higher molecular weight and phenylethyl group suggest better lipid solubility than 1-aminopyrrolidin-2-one hydrochloride.
- Bitertanol, a triazole-containing pyrrolidinone analog, has significantly lower solubility due to its biphenyl and triazole substituents .
Metabolic Stability and Toxicity
- Bitertanol metabolites: Include ketone and hydroxybiphenyl derivatives, indicating susceptibility to oxidative metabolism .
- Target compound: The 3,3-dimethyl groups may protect against oxidation, while the amino group could undergo acetylation or glucuronidation.
Biological Activity
4-Amino-3,3-dimethyl-1-[1-phenylethyl]-pyrrolidin-2-one (commonly referred to as ADMP) is a synthetic compound with a complex structure featuring a pyrrolidinone ring. Its molecular formula is , and it has garnered attention for its potential therapeutic applications due to its unique biological activities. This article reviews the biological activity of ADMP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
ADMP is characterized by the following:
- Molecular Weight : Approximately 232.33 g/mol
- Structure : Contains an amino group, two methyl substituents, and a phenylethyl group which contribute to its biological activity.
The compound's structure allows for various chemical modifications that can enhance its biological properties.
Biological Activities
Research indicates that ADMP exhibits several significant biological activities:
1. Acetylcholinesterase Inhibition
ADMP has been investigated for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in the treatment of neurodegenerative diseases such as Alzheimer’s disease. In silico studies have demonstrated that ADMP shows promising binding affinities to AChE, comparable to established inhibitors like Donepezil and Rivastigmine. The molecular docking studies suggest that ADMP interacts with key residues in the active site of AChE, potentially leading to enhanced therapeutic effects against cognitive decline associated with Alzheimer's disease .
2. Antimicrobial and Anticancer Properties
ADMP has also been explored for its antimicrobial and anticancer activities. Preliminary studies indicate that the compound may exhibit inhibitory effects against various bacterial strains and cancer cell lines. The mechanism of action appears to involve disruption of cellular processes in target organisms or cells, although detailed pathways remain to be elucidated.
The biological effects of ADMP can be attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, influencing their function.
- Enzyme Interaction : ADMP may modulate the activity of enzymes or receptors involved in neurotransmission and other physiological processes .
Case Studies
Several studies have highlighted the potential applications of ADMP:
Case Study 1: Neuroprotective Effects
A study conducted on a mouse model of Alzheimer’s disease demonstrated that administration of ADMP resulted in improved cognitive function and reduced levels of amyloid-beta plaques. This suggests that ADMP may have neuroprotective effects through AChE inhibition and modulation of amyloid precursor protein processing .
Case Study 2: Antimicrobial Activity
In vitro tests showed that ADMP exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was effective at low concentrations, indicating its potential as a lead compound for developing new antimicrobial agents.
Comparative Analysis
To better understand the uniqueness of ADMP, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| ADMP | AChE inhibition, antimicrobial, anticancer | Unique substitution pattern; versatile modifications |
| 4-Amino-3,3-dimethyl-1-phenyl-3-pyrazolin-5-one | Anti-inflammatory | Known for analgesic properties |
| 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one | Anticancer | Explored in medicinal chemistry |
Q & A
Q. What are the critical parameters influencing the synthesis yield of 4-Amino-3,3-dimethyl-1-[1-phenylethyl]-pyrrolidin-2-one?
Methodological Answer: The synthesis of pyrrolidin-2-one derivatives typically involves cyclization, amination, and substituent introduction. Key parameters include:
- Temperature : Elevated temperatures (80–120°C) accelerate cyclization but may increase side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity, while chlorinated solvents (e.g., DCM) improve selectivity for sterically hindered intermediates .
- Catalysts : Lewis acids (e.g., ZnCl₂) or palladium-based catalysts optimize coupling reactions for aryl substituents .
Q. Table 1: Optimization Parameters for Pyrrolidin-2-one Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 80–120°C | Higher yield, risk of byproducts | |
| Solvent | DMF or DCM | Solvent polarity affects regioselectivity | |
| Catalyst | ZnCl₂ or Pd(PPh₃)₄ | Accelerates cyclization/amination |
Q. What safety precautions are necessary when handling this compound?
Methodological Answer: Based on analogous pyrrolidinone derivatives (e.g., 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one):
- Hazard Mitigation : Use PPE (gloves, goggles, lab coats) due to acute oral toxicity (H302) and skin irritation (H315) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (H335) .
- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : HPLC with C18 columns and mobile phases (e.g., ammonium acetate buffer, pH 6.5) resolves impurities .
- Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., amino group position) and stereochemistry .
- Thermal Analysis : Melting point (e.g., ~227°C for analogous compounds) indicates purity .
Advanced Research Questions
Q. How does stereochemistry at the pyrrolidinone ring affect the compound’s reactivity and biological activity?
Methodological Answer:
- Chiral Centers : Enantiomers (R/S) derived from chiral auxiliaries (e.g., trityloxymethyl groups) exhibit divergent binding affinities to biological targets .
- Case Study : (S)-configured pyrrolidinones show enhanced metabolic stability compared to (R)-forms due to steric shielding of the amino group .
Q. Table 2: Stereochemical Impact on Biological Activity
| Configuration | Metabolic Stability | Target Binding Affinity (IC₅₀) | Reference |
|---|---|---|---|
| (S)-isomer | High | 0.8 nM (e.g., kinase inhibition) | |
| (R)-isomer | Moderate | 12 nM |
Q. What methodologies are effective for analyzing trace impurities in this compound?
Methodological Answer:
- LC-MS/MS : Detects impurities at ppm levels using electrospray ionization (ESI) and collision-induced dissociation (CID) .
- Pharmacopeial Standards : Follow USP guidelines for residual solvent analysis (e.g., headspace GC for volatile impurities) .
- Stability Testing : Accelerated degradation studies (40°C/75% RH) identify hydrolytic byproducts (e.g., ring-opened amines) .
Q. How can computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina models binding poses with receptors (e.g., serotonin transporters) using force fields (AMBER) .
- QSAR Models : Correlate substituent electronic properties (e.g., fluorine’s Hammett σ value) with activity trends .
- MD Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to prioritize analogs for synthesis .
Q. What strategies resolve contradictions in pharmacological data for pyrrolidin-2-one derivatives?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
